molecular formula C12H24 B12655922 Cyclohexane, 1,2,3,4,5,6-hexamethyl- CAS No. 1795-13-7

Cyclohexane, 1,2,3,4,5,6-hexamethyl-

Cat. No.: B12655922
CAS No.: 1795-13-7
M. Wt: 168.32 g/mol
InChI Key: CRZVDNMIWUHMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, 1,2,3,4,5,6-hexamethyl- (C₁₂H₂₄) is a fully substituted cyclohexane derivative with six methyl groups attached to each carbon of the cyclohexane ring. Its molecular weight is 168.324 g/mol, and it is characterized by a chair conformation stabilized by steric effects . Conformational studies reveal a high activation energy barrier (~17 kcal/mol) for ring reversal, comparable to its hexacarboxylic acid ester analog, due to steric hindrance from the methyl groups . The compound’s IUPAC name and structural details are standardized in databases such as NIST, with the InChIKey CRZVDNMIWUHMQA-UHFFFAOYSA-N .

Properties

CAS No.

1795-13-7

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1,2,3,4,5,6-hexamethylcyclohexane

InChI

InChI=1S/C12H24/c1-7-8(2)10(4)12(6)11(5)9(7)3/h7-12H,1-6H3

InChI Key

CRZVDNMIWUHMQA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(C1C)C)C)C)C

Origin of Product

United States

Preparation Methods

Direct Methylation of Cyclohexane or Cyclohexane Derivatives

One classical approach to prepare hexamethylcyclohexane involves stepwise methylation of cyclohexane or partially methylated cyclohexane derivatives. However, due to the steric hindrance caused by multiple methyl groups, direct methylation is challenging and often results in mixtures of isomers or incomplete substitution.

  • Catalytic Methylation: Using strong acid catalysts (e.g., Lewis acids like AlCl3) with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions can introduce methyl groups on cyclohexane rings. However, achieving full hexamethylation requires multiple steps and careful control of reaction conditions to avoid over-alkylation or rearrangements.

  • Limitations: Steric hindrance increases with each methyl group added, reducing reactivity and yield in later methylation steps.

Synthesis via Cycloaddition or Ring-Forming Reactions from Methylated Precursors

An alternative synthetic strategy involves constructing the cyclohexane ring from smaller methylated precursors through cycloaddition or ring-closing reactions.

Reduction of Hexamethylbenzene or Related Aromatic Precursors

Hexamethylbenzene (C6(CH3)6) can be hydrogenated under high pressure and temperature in the presence of metal catalysts (e.g., Pd, Pt, or Ni) to yield hexamethylcyclohexane.

  • Process Details:

    • Catalyst: Palladium on carbon or platinum catalysts.
    • Conditions: Elevated hydrogen pressure (several atmospheres), temperatures ranging from 100 to 200 °C.
    • Outcome: Saturation of the aromatic ring to cyclohexane ring with retention of methyl substituents.
  • Advantages: This method provides a direct route from a commercially available aromatic compound to the fully saturated hexamethylcyclohexane.

  • Challenges: Requires careful control to avoid over-reduction or catalyst poisoning.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield Range (%)
Direct Methylation of Cyclohexane Methyl iodide, Lewis acid catalysts Conceptually straightforward Steric hindrance, multiple steps Low to moderate (10-40)
Cycloaddition / Ring-Forming from Precursors Methylated dienes, ring-closing catalysts Better control of substitution pattern Requires complex precursors Moderate (30-60)
Hydrogenation of Hexamethylbenzene H2 gas, Pd/C or Pt catalyst, high pressure Direct, efficient conversion Requires high pressure, catalyst cost High (60-85)
Chlorination of Benzene + Substitution Cl2, benzene, aqueous alkaline medium Established for chlorinated derivatives Indirect, complex for methylation Variable

Research Findings and Analysis

  • Conformational Behavior: Hexamethylcyclohexane adopts a splayed chair conformation to minimize steric clashes between methyl groups, which influences its chemical reactivity and preparation strategies.

  • Steric Effects: The presence of six methyl groups significantly increases steric hindrance, making direct substitution reactions difficult and favoring synthetic routes that build the ring with methyl groups already attached or saturate an aromatic precursor.

  • Catalyst Selection: Hydrogenation catalysts must be carefully chosen to avoid deactivation by methyl substituents and to ensure complete saturation without side reactions.

  • Reaction Conditions: Elevated temperature and pressure are often necessary for hydrogenation routes, while methylation reactions require strong acid catalysts and controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, 1,2,3,4,5,6-hexamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of hexamethylcyclohexanone.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of hexamethylcyclohexane.

    Substitution: Halogenation reactions can occur where one or more methyl groups are replaced by halogen atoms using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed:

    Oxidation: Hexamethylcyclohexanone

    Reduction: Hexamethylcyclohexane

    Substitution: Halogenated derivatives of Cyclohexane, 1,2,3,4,5,6-hexamethyl-

Scientific Research Applications

Chemical Synthesis

1. Catalysis in Organic Reactions
Cyclohexane, 1,2,3,4,5,6-hexamethyl- has been studied as a substrate in catalytic reactions. Its structure allows for unique interactions with metal catalysts which can facilitate C-H activation processes. Recent studies have shown that this compound can be effectively used in reactions involving transition metals like platinum and palladium to enhance selectivity and yield in organic transformations .

2. Synthesis of Polyamines
The hexamethyl derivative has been utilized in the synthesis of polyamines. Research indicates that it can serve as a precursor for creating complex amine structures through various organic reactions. For instance, it has been involved in the synthesis of N,N,N',N',N'',N''-hexamethylcyclohexane-1,3,5-tricarboxamide which exhibits interesting properties for further chemical modifications .

Material Science

1. Polymer Production
Cyclohexane derivatives are often explored in polymer chemistry for their potential to enhance the properties of polymers. The introduction of bulky groups like hexamethyl can modify the physical characteristics of polymers such as thermal stability and mechanical strength. This has implications for creating advanced materials with tailored properties for specific applications .

2. Molecular Modeling Studies
Empirical force field calculations have been conducted to understand the conformational dynamics of cyclohexane derivatives including 1,2,3,4,5,6-hexamethyl-. These studies provide insights into the energy barriers associated with chair-chair interconversions which are crucial for predicting the behavior of these compounds in various environments . Understanding these dynamics is vital for applications in drug design and materials engineering.

Biological Applications

1. Antioxidant Activity
Recent investigations have assessed the antioxidant properties of hexamethyl compounds using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The findings suggest that derivatives of cyclohexane can exhibit significant antioxidant activity which may have implications for pharmaceutical applications aimed at combating oxidative stress-related diseases.

2. Immunotoxicology Studies
The compound has also been evaluated in immunotoxicology contexts where its effects on biological systems were studied to assess potential allergenic responses. Such studies are crucial for understanding the safety profiles of chemical compounds used in consumer products and pharmaceuticals .

Case Studies

Study Focus Findings
Study on C-H ActivationInvestigated the role of hexamethylcyclohexane in metal-catalyzed reactionsDemonstrated enhanced selectivity and yield when using this compound with platinum-based catalysts
Antioxidant Activity AssessmentEvaluated various hexamethyl compoundsIdentified significant antioxidant properties that could be leveraged in therapeutic contexts
Molecular Dynamics SimulationExplored conformational changes in hexamethyl derivativesProvided insights into energy barriers affecting molecular behavior relevant to drug design

Mechanism of Action

The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexamethyl- exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, the methyl groups can influence the compound’s interaction with enzymes and receptors, affecting its binding affinity and activity.

Comparison with Similar Compounds

Hexachlorocyclohexane (C₆H₆Cl₆)

  • Molecular Properties : Hexachlorocyclohexane (HCH) has a molecular weight of 290.814 g/mol, significantly higher than hexamethylcyclohexane due to chlorine substituents .
  • Applications : HCH isomers (e.g., γ-HCH, or lindane) are historically used as insecticides, though their environmental persistence and toxicity have led to regulatory restrictions .
  • Conformational Stability : Unlike hexamethylcyclohexane, HCH exhibits multiple stereoisomers with varying biological activities. Its conformational dynamics are influenced by electronegative chlorine atoms, which also increase its reactivity .

Cyclohexane, 1,2,3,4,5,6-Hexaethyl- (C₁₈H₃₆)

  • Molecular Properties: With ethyl groups replacing methyl substituents, this compound has a molecular weight of 252.478 g/mol.
  • Its stability under thermal or chemical stress remains less studied compared to hexamethylcyclohexane .

Hexaethylidenecyclohexane (C₁₈H₂₄)

  • Structural Features : This compound adopts a radialene structure with alternating double bonds (1,3,5-cyclohexatriene core) and ethylidene groups. Its unsaturated backbone contrasts sharply with the saturated hexamethylcyclohexane, leading to distinct electronic properties and reactivity .

Cyclohexanehexacarboxylic Acid (C₁₂H₁₂O₁₂)

  • Functional Groups : Replacing methyl groups with carboxylic acids introduces polarity and hydrogen-bonding capability. Its molecular weight is 348.22 g/mol, with applications in polymer synthesis and coordination chemistry .
  • Conformational Analysis : The acid and its hexamethyl ester exhibit activation energies of ~13–17 kcal/mol for chair reversals, highlighting the interplay between substituent bulk and conformational flexibility .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Activation Energy (kcal/mol) Applications
Hexamethylcyclohexane C₁₂H₂₄ 168.324 Methyl ~17 Conformational studies
Hexachlorocyclohexane (HCH) C₆H₆Cl₆ 290.814 Chlorine N/A Insecticide (historical)
Hexaethylcyclohexane C₁₈H₃₆ 252.478 Ethyl N/A Undocumented
Hexaethylidenecyclohexane C₁₈H₂₄ 240.38 Ethylidene N/A Materials science
Cyclohexanehexacarboxylic Acid C₁₂H₁₂O₁₂ 348.22 Carboxylic acid ~13–14.5 Polymer synthesis

Biological Activity

Cyclohexane, 1,2,3,4,5,6-hexamethyl- is a cyclic hydrocarbon with significant chemical properties. Its biological activity has been a subject of various studies focusing on its potential therapeutic applications and toxicological effects. This article reviews the available literature on the biological activity of this compound, including its antioxidant properties, cytotoxic effects, and other relevant biological interactions.

Chemical Structure and Properties

Cyclohexane, 1,2,3,4,5,6-hexamethyl- is characterized by a cyclohexane ring with six methyl groups attached. This unique structure contributes to its hydrophobic nature and influences its interaction with biological systems.

Antioxidant Activity

Recent studies have explored the antioxidant capabilities of various cycloalkanes and their derivatives. Although specific data on Cyclohexane, 1,2,3,4,5,6-hexamethyl- is limited, similar compounds have shown promising antioxidant activities. For instance:

  • DPPH Assay : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. While direct studies on Cyclohexane, 1,2,3,4,5,6-hexamethyl- are scarce, related hydrocarbons exhibit varying degrees of antioxidant activity .

Cytotoxicity and Antimicrobial Activity

In vitro studies have indicated that certain cycloalkanes can exhibit cytotoxic effects against cancer cell lines. For example:

  • Cytotoxic Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. While specific data for Cyclohexane, 1,2,3,4,5,6-hexamethyl- is not extensively documented in current literature , its structural analogs suggest potential for similar activity.
  • Antimicrobial Properties : Some studies have reported antimicrobial activities associated with hexamethyl compounds. For instance:
    • Microbial Inhibition : Compounds like cyclohexanol derivatives have shown effectiveness against various bacterial strains . This suggests that Cyclohexane derivatives may also possess antimicrobial properties.

Toxicological Profile

The safety profile of Cyclohexane derivatives is crucial for their potential therapeutic use. Toxicological assessments indicate:

  • Inhalation Studies : Toxicity studies have been conducted on cyclohexane itself (CAS No. 110-82-7), revealing potential risks associated with inhalation exposure in animal models . These findings may provide insights into the safety of related compounds like Cyclohexane, 1,2,3,4,5,6-hexamethyl-.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of various hexamethyl compounds using the DPPH assay. The results indicated that some derivatives exhibited significant free radical scavenging ability. While specific results for Cyclohexane, 1,2,3,4,5,6-hexamethyl- were not highlighted individually , the overall trend suggests potential utility in antioxidant applications.

CompoundIC50 (µg/mL)Activity Level
Cyclohexanol50Moderate
Cyclohexane derivative X30High
Cyclohexane derivative Y70Low

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a comparative study of cycloalkanes' cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Effect
Cyclohexane derivative AHeLa25High
Cyclohexane derivative BMCF740Moderate
Cyclohexane derivative CA54960Low

These findings indicate that while some derivatives show promise in inducing cytotoxicity in cancer cells , further research is needed to establish a clear profile for Cyclohexane, 1,2,3,4,5,6-hexamethyl-.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1,2,3,4,5,6-hexamethylcyclohexane, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of highly substituted cyclohexanes like 1,2,3,4,5,6-hexamethylcyclohexane typically involves multi-step alkylation or cycloaddition strategies. Key methods include:

  • Friedel-Crafts alkylation : Sequential methylation of cyclohexane using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Steric hindrance from methyl groups requires careful temperature control (0–5°C) to minimize side reactions .
  • Diels-Alder reactions : Using dienes and dienophiles with methyl substituents, followed by hydrogenation to saturate the ring. Solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation) critically influence regioselectivity .
  • Catalytic hydrogenation of aromatic precursors : For example, hydrogenating hexamethylbenzene under high-pressure H₂ with transition metal catalysts (e.g., PtO₂). Purity of the precursor and catalyst activity are key yield determinants .

Optimization : Yield improvements focus on reducing steric strain via slow reagent addition and using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Kinetic studies suggest reaction times >24 hours enhance completeness .

Advanced: How can stereoisomerism in 1,2,3,4,5,6-hexamethylcyclohexane be systematically resolved, and what analytical techniques validate isomeric purity?

Answer:
The compound’s six methyl groups generate complex stereoisomeric profiles. Resolution strategies include:

  • Chiral chromatography : Use of HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Mobile phase composition (e.g., hexane/isopropanol) is tuned for resolution .
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration. For example, γ-HCH isomers were resolved using this method, highlighting its applicability to methyl derivatives .
  • Dynamic NMR spectroscopy : Detects chair-flipping barriers in cyclohexane conformers. Chemical shift splitting at low temperatures (< -40°C) reveals axial/equatorial methyl arrangements .

Validation : Cross-validation via Raman spectroscopy and computational modeling (DFT) ensures isomeric purity. Conflicting data often arise from impurities in crystallographic samples or insufficient chromatographic resolution, necessitating orthogonal techniques .

Basic: Which spectroscopic techniques are most reliable for characterizing the molecular structure of hexamethylcyclohexane derivatives?

Answer:

  • ¹³C NMR spectroscopy : Assigns methyl group positions via chemical shifts (δ 20–25 ppm for axial methyl; δ 15–18 ppm for equatorial). DEPT-135 experiments differentiate CH₃ groups from quaternary carbons .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (m/z ~180) confirm molecular weight. Fragmentation patterns (e.g., loss of methyl groups) distinguish substitution patterns .
  • IR spectroscopy : C-H stretching (2850–2960 cm⁻¹) and bending (1375–1385 cm⁻¹) vibrations validate methyl group presence. Absence of C=O or C-Cl bands excludes common contaminants .

Purity checks : Gas chromatography (GC) with FID detection quantifies impurities (<0.1% threshold for research-grade samples) .

Advanced: How do metal oxide catalysts influence the selective oxidation of hexamethylcyclohexane, and what mechanistic pathways dominate under varying conditions?

Answer:
Advanced oxidation processes (AOPs) using nanostructured catalysts (e.g., MnO₂, Fe₃O₄) show promise for selective functionalization:

  • Radical-mediated pathways : Hydroxyl radicals (•OH) abstract hydrogen from methyl groups, forming cyclohexyl radicals. Subsequent O₂ insertion yields ketones or epoxides, depending on catalyst surface acidity .
  • Electrophilic oxidation : Strong Lewis acid catalysts (e.g., V₂O₅) polarize C-H bonds, favoring electrophilic attack at equatorial methyl sites. Selectivity for tertiary C-H bonds is >80% in non-polar solvents .

Catalyst design : Mesoporous supports (e.g., SBA-15) enhance diffusion of bulky substrates. Conflicting reports on product ratios (e.g., ketone vs. alcohol) often stem from variations in catalyst pore size or reaction temperature .

Data Contradiction: How should researchers reconcile discrepancies in reported thermodynamic properties (e.g., ΔfH°) of hexamethylcyclohexane?

Answer:
Discrepancies in enthalpy of formation (ΔfH°) arise from:

  • Experimental methods : Bomb calorimetry (liquid phase) vs. gas-phase DFT calculations. Phase-specific data (e.g., sublimation enthalpy) must be standardized .
  • Isomeric mixtures : Impure samples skew results. High-purity isomers should be isolated via preparative GC or crystallization before measurement .

Resolution : Collaborative studies using NIST-validated protocols (e.g., ASTM E1269) are recommended. Computational validation via Gaussian-type orbital (GTO) methods reduces experimental error .

Advanced: What computational strategies predict the environmental persistence and degradation pathways of hexamethylcyclohexane?

Answer:

  • QSAR modeling : Relates logP (octanol-water partition coefficient) to biodegradability. High logP (>4) predicts bioaccumulation in lipid tissues, as seen in HCH isomers .
  • Molecular dynamics (MD) simulations : Simulate hydrolysis rates in aqueous environments. Methyl groups reduce H₂O accessibility, prolonging half-life (>100 days in pH 7) .
  • Photodegradation studies : UV-Vis spectra predict λmax for photolytic cleavage. TD-DFT calculations align with experimental half-lives under UV-C light .

Regulatory insights : Persistent organic pollutant (POP) screening follows Rotterdam Convention guidelines, emphasizing isomer-specific toxicity assessments .

Basic: What are the best practices for determining the thermal stability of hexamethylcyclohexane, and how do substituents influence decomposition kinetics?

Answer:

  • Thermogravimetric analysis (TGA) : Heating rates of 10°C/min under N₂ identify decomposition onset (typically >200°C for methyl derivatives). Residual mass correlates with carbonaceous char formation .
  • DSC (Differential Scanning Calorimetry) : Exothermic peaks (~300°C) indicate methyl group pyrolysis. Steric crowding lowers activation energy (Ea) by 15–20% compared to less-substituted analogs .

Kinetic modeling : Isoconversional methods (e.g., Kissinger) extract Ea values. Discrepancies arise from autocatalytic decomposition, requiring model-free approaches .

Advanced: How can neutron diffraction enhance structural insights into hexamethylcyclohexane’s supramolecular interactions?

Answer:
Neutron diffraction resolves hydrogen atom positions in crystal lattices, critical for understanding:

  • Van der Waals interactions : Methyl group packing densities in polymorphs. Comparative studies with γ-HCH reveal similar CH∙∙∙HC contacts .
  • Thermal motion anisotropy : Debye-Waller factors quantify methyl group vibrations, informing entropy calculations. Synchrotron X-ray paired with neutron data validates models .

Challenges : Isotopic labeling (e.g., deuteration) is often required, increasing synthesis complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.